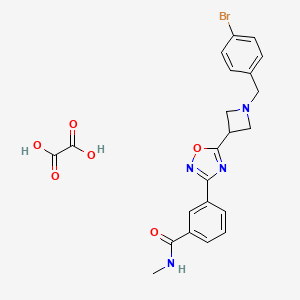![molecular formula C17H12N2O3 B2789409 8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one CAS No. 902582-56-3](/img/structure/B2789409.png)
8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one is a heterocyclic compound that belongs to the class of chromeno-pyrazoles. This compound is characterized by its unique structure, which includes a chromene ring fused with a pyrazole ring. The presence of methoxy and phenyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves a multi-step process. One common method includes the cyclization of intermediate compounds. For instance, the preparation can be achieved by reacting 1-phenyl-2-pyrazolin-5-one with 2,6-difluorobenzoyl chloride under basic conditions (e.g., calcium hydroxide in dioxane) followed by cyclization using sodium hydride in dimethylformamide (DMF) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or other parts of the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity. Additionally, it can bind to receptors, modulating their function and influencing cellular pathways .
Comparación Con Compuestos Similares
5-Dimethylamino-1-phenylchromeno[2,3-c]pyrazol-4(1H)-one: This compound has a similar chromeno-pyrazole structure but with different substituents, leading to varied chemical properties and applications.
Benzopyrano[2,3-c]pyrazoles: These compounds share the core structure but differ in the substituents attached to the chromene and pyrazole rings.
Uniqueness: 8-methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one is unique due to the presence of the methoxy group, which influences its reactivity and interaction with biological molecules. This makes it a valuable compound for developing new chemical entities with specific properties.
Propiedades
IUPAC Name |
8-methoxy-2-phenylchromeno[2,3-c]pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-21-14-9-5-6-11-10-13-16(22-15(11)14)18-19(17(13)20)12-7-3-2-4-8-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATUYNYKDFYZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=NN(C(=O)C3=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
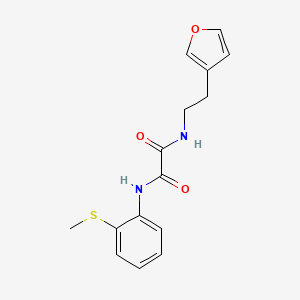

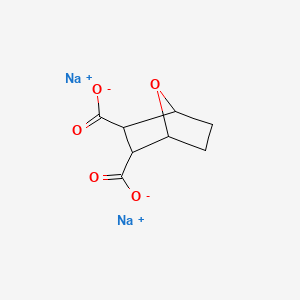
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2789331.png)
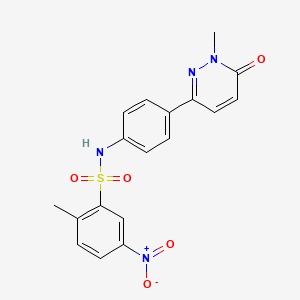
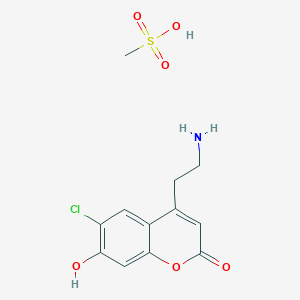
![2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2789337.png)
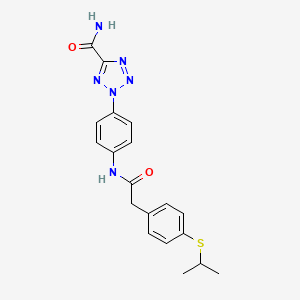
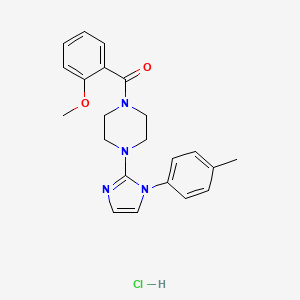
![N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2789341.png)
![2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide](/img/structure/B2789343.png)
![(2Z)-N-(4-chlorophenyl)-2-[(5-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2789344.png)
![Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2789346.png)
